2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile
Description
2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile is a substituted benzonitrile derivative featuring a sulfanyl (-S-) bridge connecting a 4-chlorophenyl group to the 2-position of a 5-methylbenzonitrile core. The compound’s structure combines electron-withdrawing (cyano, chloro) and electron-donating (methyl) substituents, which influence its physicochemical properties and reactivity. Such hybrid aromatic systems are of interest in materials science, agrochemicals, and pharmaceuticals due to their tunable electronic and steric profiles.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNS/c1-10-2-7-14(11(8-10)9-16)17-13-5-3-12(15)4-6-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVRPJGYQNIMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238207 | |
| Record name | Benzonitrile, 2-[(4-chlorophenyl)thio]-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-52-2 | |
| Record name | Benzonitrile, 2-[(4-chlorophenyl)thio]-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 2-[(4-chlorophenyl)thio]-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone for introducing thioether groups onto electron-deficient aromatic rings. For this compound, the nitrile group at position 1 activates the ring toward substitution at the ortho position (position 2).
Procedure :
- Substrate Preparation : 2-Fluoro-5-methylbenzonitrile is synthesized via cyanation of 2-fluoro-5-methylbenzaldehyde followed by oxidation.
- Thiolation : Reaction with 4-chlorothiophenol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
Mechanism :
The nitrile group withdraws electron density, polarizing the C–F bond at position 2. Deprotonation of 4-chlorothiophenol generates a thiolate nucleophile, which attacks the activated carbon, displacing fluoride.
Challenges :
- Competing side reactions at the methyl group’s ortho position.
- Requires anhydrous conditions to prevent hydrolysis of the nitrile.
Hypothetical Yield : 60–75% (based on analogous SNAr reactions).
Copper-Catalyzed C–S Coupling (Ullmann-Type Reaction)
Ullmann coupling facilitates the formation of C–S bonds under catalytic conditions, ideal for aryl halides and thiols.
Procedure :
- Substrate : 2-Bromo-5-methylbenzonitrile.
- Reagents : 4-Chlorothiophenol, CuI (10 mol%), 1,10-phenanthroline (ligand), Cs₂CO₃ (base), in DMSO at 110°C for 24 hours.
Mechanism :
Oxidative addition of the aryl bromide to Cu(I) forms a Cu(III) intermediate, which undergoes transmetalation with the thiolate. Reductive elimination yields the coupled product.
Optimization :
- Ligand selection (e.g., phenanthroline) enhances catalytic efficiency.
- Polar aprotic solvents (DMSO, DMF) improve solubility of intermediates.
Hypothetical Yield : 70–85% (extrapolated from similar couplings).
Diazonium Salt Intermediate Approach
Diazotization followed by thiolation offers a pathway to introduce sulfur nucleophiles regioselectively.
Procedure :
- Diazotization : 2-Amino-5-methylbenzonitrile is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
- Thiolation : Immediate reaction with 4-chlorothiophenol in the presence of CuSO₄ as a catalyst, yielding the target compound.
Mechanism :
The diazonium salt undergoes homolytic cleavage to generate an aryl radical, which couples with the thiol radical.
Challenges :
- Requires low temperatures to stabilize the diazonium intermediate.
- Risk of byproducts from competing Sandmeyer reactions.
Hypothetical Yield : 50–65% (based on diazonium-thiol coupling literature).
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| SNAr | K₂CO₃, DMF, 80°C | 60–75 | Simple setup, cost-effective | Long reaction time, moderate yield |
| Ullmann Coupling | CuI, DMSO, 110°C | 70–85 | High regioselectivity, scalable | Requires expensive ligands |
| Diazonium Salt Thiolation | CuSO₄, 0–5°C | 50–65 | Regioselective, avoids halogenated precursors | Temperature-sensitive, lower yield |
Challenges and Optimization Strategies
Steric Hindrance from the Methyl Group
The methyl group at position 5 may hinder nucleophilic attack at position 2. Mitigation strategies include:
Nitrile Group Stability
The nitrile’s susceptibility to hydrolysis under basic conditions necessitates:
- Anhydrous solvents : Use of molecular sieves or dried DMF.
- Mild bases : Substitution of K₂CO₃ with weaker bases like NaHCO₃.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Substitution: Reagents such as ammonia or amines in the presence of a base are used for nucleophilic substitution.
Major Products Formed:
Oxidation: 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzoic acid
Reduction: 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzylamine
Substitution: N-substituted amides
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfanyl groups with biological targets.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile exerts its effects involves its interaction with molecular targets and pathways. The sulfanyl group can act as a nucleophile, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Sulfanyl-Linked Acetamide Derivatives ()
Two structurally related compounds from , N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (I) and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (II), provide insights into the role of sulfanyl bridges and substituent positioning:
| Feature | 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile | Compound I (4-Cl) | Compound II (3-Cl) |
|---|---|---|---|
| Core Structure | Benzonitrile with sulfanyl-linked 4-Cl-C₆H₄ | Acetamide with pyrimidine | Acetamide with pyrimidine |
| Key Substituents | 5-CH₃, 4-Cl-C₆H₄-S- | 4-Cl-C₆H₄, 4,6-diaminopyrimidine | 3-Cl-C₆H₄, 4,6-diaminopyrimidine |
| Dihedral Angles | Not reported (predicted planar due to conjugation) | 42.25° (pyrimidine vs. benzene) | 59.70° and 62.18° (molecules A/B) |
| Hydrogen Bonding | Likely limited (no NH/O groups) | Extensive N–H⋯N/O/Cl networks | Similar to I, with 3D packing |
| Applications | Potential agrochemical/pharmaceutical intermediate | Anticancer/antimicrobial candidates | Similar to I |
Key Observations :
- The dihedral angle between aromatic rings significantly affects molecular planarity and crystal packing. The target compound’s lack of polar groups (e.g., NH) likely reduces hydrogen-bond-driven crystallization compared to Compounds I and II .
- Substituent position : The 4-chlorophenyl group in the target compound and Compound I may enhance steric hindrance compared to the 3-chloro isomer in Compound II, influencing reactivity and solubility.
Comparison with Fenvalerate ()
Fenvalerate, a pyrethroid insecticide, shares a 4-chlorophenyl group but differs in core functionalization:
| Feature | 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile | Fenvalerate |
|---|---|---|
| Core Structure | Benzonitrile with sulfanyl linker | α-Cyano-3-phenoxybenzyl ester |
| Functional Groups | –CN, –S–, –Cl, –CH₃ | –CN, –COO–, –Cl, –O– |
| Molecular Weight | ~263.7 (calculated) | 419.90 |
| Key Properties | High lipophilicity (predicted) | High log P (~6.2), photostable |
| Applications | Research chemical (potential agrochemical) | Broad-spectrum insecticide |
Key Observations :
- Functional group impact : Fenvalerate’s ester and ether groups enhance hydrolytic stability and insecticidal activity, whereas the sulfanyl group in the target compound may confer resistance to hydrolysis but lower bioactivity .
- Lipophilicity : Both compounds exhibit high log P values due to chloro and aromatic groups, but fenvalerate’s larger structure increases persistence in biological systems.
Physicochemical and Reactivity Trends
Substituent Effects
- Electron-withdrawing groups (EWGs) : The –CN group in both the target compound and fenvalerate enhances oxidative stability but may reduce nucleophilic substitution reactivity.
- Chlorine position : Para-substitution (target compound, Compound I, fenvalerate) improves steric alignment for π-π stacking compared to meta-substitution (Compound II).
Crystallographic Insights
Tools like SHELX and ORTEP (–2) enable precise structural determination of sulfanyl-linked compounds. For example, the hydrogen-bond motifs in Compounds I and II () highlight how minor substituent changes alter crystal packing, a principle applicable to the target compound’s structural analysis .
Biological Activity
2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Preliminary studies indicate that this compound may exhibit antimicrobial , anti-inflammatory , and anticancer properties, making it a subject of interest for further research.
Chemical Structure
The chemical structure of 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile can be represented as follows:
Where:
- is the 4-chlorophenyl group.
- is the sulfanyl group.
- is the methyl group attached to a benzonitrile.
Antimicrobial Activity
Studies have shown that 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile exhibits significant antimicrobial activity. A comparative analysis of its efficacy against various bacterial strains is summarized in the table below:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
| Pseudomonas aeruginosa | Weak |
The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains .
Anti-inflammatory Activity
In vitro assays have indicated that 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile can inhibit inflammatory pathways. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases .
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. In cell line studies, it was found to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile involved testing against Salmonella typhi and Bacillus subtilis. The results indicated an MIC (Minimum Inhibitory Concentration) value of 50 µg/mL for Salmonella typhi, confirming its potential as a therapeutic agent against this pathogen .
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile significantly reduced edema formation and inflammatory mediator release. This suggests its viability as a candidate for anti-inflammatory drug development .
Q & A
Q. What synthetic routes are commonly employed for the preparation of 2-[(4-chlorophenyl)sulfanyl]-5-methylbenzonitrile, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example, arylation of substituted benzamide precursors with 4-chloroiodobenzene, followed by cyclization or functional group transformation, has been reported . Optimization strategies include:
- Substrate selection : Using cyclohexylamide instead of isopropylamide reduces steric hindrance, improving regioselectivity and yield .
- Acid anhydride treatment : Trifluoroacetic anhydride facilitates nitrile formation while suppressing fluorenone byproducts .
- Temperature control : Lower temperatures (e.g., room temperature) minimize side reactions in thioether bond formation .
Q. How can spectroscopic and crystallographic methods confirm the molecular structure of 2-[(4-chlorophenyl)sulfanyl]-5-methylbenzonitrile?
- NMR spectroscopy : H and C NMR identify substituent environments. For example, the benzonitrile group shows a characteristic C signal near 115 ppm, while sulfanyl-linked aromatic protons exhibit deshielding .
- X-ray crystallography : Programs like SHELXL refine crystal structures by analyzing hydrogen-bonding networks and torsion angles. Intramolecular S(7) motifs (N–H⋯N) and intermolecular R_2$$^2(8) dimers are common in related sulfanyl-acetamide analogs . Use ORTEP-3 for visualizing molecular geometry and packing .
Q. What are the key crystallographic features of 2-[(4-chlorophenyl)sulfanyl]-5-methylbenzonitrile derivatives?
In analogous structures (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide):
- Dihedral angles : The pyrimidine and benzene rings are inclined at 42–62°, influenced by steric and electronic effects .
- Hydrogen bonding : Bifurcated N–H⋯O and C–H⋯O interactions form layered or 3D networks, critical for stability .
- Packing motifs : Corrugated layers parallel to the ac plane arise from inversion dimers .
Advanced Research Questions
Q. How can reaction byproducts (e.g., fluorenones) be minimized during the synthesis of 2-[(4-chlorophenyl)sulfanyl]-5-methylbenzonitrile?
- Protecting group strategy : Use sterically hindered amides (e.g., cyclohexylamide) to suppress competing cyclization pathways .
- Catalyst screening : Palladium-based catalysts with bulky ligands (e.g., SPhos) enhance selectivity for cross-coupled products .
- Post-reaction analysis : Employ HPLC-MS or F NMR (if fluorinated intermediates are used) to quantify impurities .
Q. What structure-activity relationships (SARs) govern the inhibition of SARS-CoV-2 main protease by 2-[(4-chlorophenyl)sulfanyl]-5-methylbenzonitrile analogs?
- Electron-withdrawing groups : The 4-chlorophenyl and nitrile moieties enhance binding to the protease’s catalytic dyad (Cys145/His41) by stabilizing charge transfer .
- Sulfanyl linker flexibility : Longer linkers (e.g., –SCH–) improve conformational adaptability for active-site penetration .
- Substituent positioning : Methyl groups at the ortho position (relative to nitrile) reduce steric clashes with hydrophobic pockets .
Q. How do crystallization solvents influence the supramolecular architecture of 2-[(4-chlorophenyl)sulfanyl]-5-methylbenzonitrile?
- Polar solvents (e.g., methanol) : Promote N–H⋯O hydrogen bonds, yielding dense 3D networks .
- Nonpolar solvents (e.g., toluene) : Favor van der Waals interactions, resulting in layered structures with π-π stacking .
- Mixed-solvent systems : Ethanol/water mixtures induce polymorphism; use SHELXD for phase identification in twinned crystals .
Q. What analytical discrepancies arise in mass spectrometry (MS) characterization of 2-[(4-chlorophenyl)sulfanyl]-5-methylbenzonitrile, and how are they resolved?
- Isotopic pattern conflicts : Chlorine (Cl/Cl) splits peaks at m/z 289.99 (CHClNOS) with a 3:1 intensity ratio. Compare experimental vs. theoretical isotopic distributions using tools like NIST MS Library .
- Adduct formation : Sodium/potassium adducts ([M+Na] at m/z 312.98) complicate fragmentation. Apply collision-induced dissociation (CID) to isolate the parent ion .
Q. How do computational methods (e.g., DFT) complement experimental data in understanding the electronic properties of this compound?
- HOMO-LUMO analysis : Predicts charge distribution; the nitrile group acts as an electron sink, while the sulfanyl bridge facilitates electron donation to the chlorophenyl ring .
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities to viral proteases, guiding SAR refinements .
Methodological Notes
- Crystallography : Use SHELXL for refinement (TREF keyword for twinned data) and PLATON for validating hydrogen bonds .
- Synthetic protocols : Refer to WO2016/188711 for patented routes .
- Avoid unreliable sources : Cross-validate data with peer-reviewed journals over vendor databases (e.g., Sigma-Aldrich) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
